2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride
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Overview
Description
2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride is an organic compound that features both a tertiary amine and a primary alcohol functional group. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride typically involves the reaction of benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The primary alcohol group can also participate in hydrogen bonding, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-(N,N-Dimethylamino)-1-phenylethanol Hydrochloride is unique due to its combination of a tertiary amine and a primary alcohol functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
1797-76-8 |
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Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-(dimethylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H |
InChI Key |
BZEHVQVWTRJIET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
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